2,6-Dibromo-3,4-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3,4-difluorophenol: is an organic compound that belongs to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4-difluorophenol typically involves the electrophilic halogenation of phenol with bromine and fluorine sources. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3,4-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or water, temperatures ranging from 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -20-25°C.
Major Products Formed:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of 2,6-dibromo-3,4-difluorobenzaldehyde or 2,6-dibromo-3,4-difluorobenzoic acid.
Reduction: Formation of dehalogenated phenols or partially reduced intermediates.
Scientific Research Applications
Chemistry: 2,6-Dibromo-3,4-difluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It helps in understanding the interactions between halogenated compounds and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of flame retardants and other protective coatings .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 2,3-Difluorophenol
- 4,6-Dibromo-2,3-difluorophenol
Comparison: 2,6-Dibromo-3,4-difluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, compared to other bromophenols or difluorophenols. The specific arrangement of substituents also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H2Br2F2O |
---|---|
Molecular Weight |
287.88 g/mol |
IUPAC Name |
2,6-dibromo-3,4-difluorophenol |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H |
InChI Key |
CKKYYQDQIYNXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.